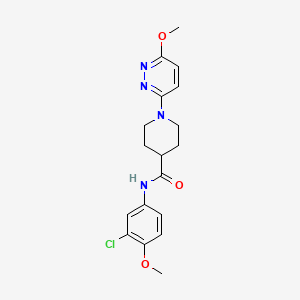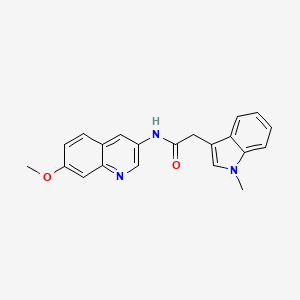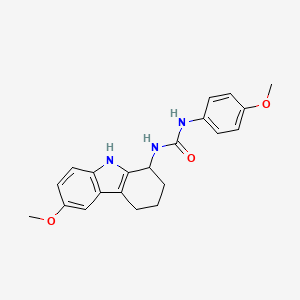![molecular formula C17H15NO4S B14933632 3-(2-methyl-1,3-thiazol-4-yl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B14933632.png)
3-(2-methyl-1,3-thiazol-4-yl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methyl-1,3-thiazol-4-yl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one is a complex organic compound that features a unique combination of thiazole and chromenone moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-1,3-thiazol-4-yl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Coupling with Chromenone: The synthesized thiazole derivative is then coupled with a chromenone derivative through a nucleophilic substitution reaction. This step often requires the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Esterification: The final step involves the esterification of the chromenone-thiazole intermediate with 3-oxobutan-2-yl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-methyl-1,3-thiazol-4-yl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Thiazole derivatives with new substituents.
Scientific Research Applications
3-(2-methyl-1,3-thiazol-4-yl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-methyl-1,3-thiazol-4-yl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methyl-1,3-thiazol-4-yl)pyridine
- 4-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-(8-nonen-1-yl)-2-oxetanone
- 2-(4-methyl-1,3-thiazol-5-yl)ethanol
Uniqueness
3-(2-methyl-1,3-thiazol-4-yl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one is unique due to its combination of thiazole and chromenone moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H15NO4S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-(2-methyl-1,3-thiazol-4-yl)-7-(3-oxobutan-2-yloxy)chromen-2-one |
InChI |
InChI=1S/C17H15NO4S/c1-9(19)10(2)21-13-5-4-12-6-14(15-8-23-11(3)18-15)17(20)22-16(12)7-13/h4-8,10H,1-3H3 |
InChI Key |
HUEJLHJBPRVKSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC3=C(C=C(C=C3)OC(C)C(=O)C)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-fluorophenyl)-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B14933552.png)
![4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]piperazine-1-carboxamide](/img/structure/B14933558.png)
![N-(2-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B14933559.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B14933560.png)

methanone](/img/structure/B14933573.png)
![2-[3-(3,4-Dimethoxy-phenyl)-6-oxo-6H-pyridazin-1-yl]-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B14933575.png)

![N-methyl-3-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}benzamide](/img/structure/B14933592.png)
![2-[1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B14933597.png)

![methyl 4-({[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B14933613.png)

![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B14933630.png)
